

Bimatoprost-d4: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bimatoprost-d4**, a deuterated analog of the synthetic prostamide, Bimatoprost. This document furnishes key physicochemical data, details on its analytical applications, and insights into the biological pathways of its non-deuterated counterpart, which are essential for research and development.

Core Physicochemical Data

Bimatoprost-d4 is the deuterium-labeled version of Bimatoprost, a prostaglandin analog. It is primarily utilized as an internal standard in pharmacokinetic studies and analytical assays to ensure accurate quantification of Bimatoprost.

Parameter	Value	Source(s)
Molecular Formula	C25H33D4NO4	[1]
Molecular Weight	419.59 g/mol 418.6 g/mol	[1][2]
CAS Number	Not explicitly assigned; the CAS number for unlabeled Bimatoprost is 155206-00-1.	[1][3][4][5]
Alternate Names	17-phenyl trinor PGF2α ethyl amide-d4, AGN 192024-d4	[1][2]

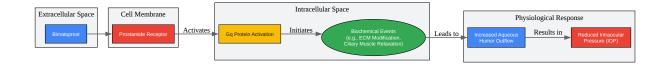


Note on Molecular Weight Discrepancy: The minor variation in molecular weight values likely arises from different calculation methods or rounding conventions employed by various suppliers.

Mechanism of Action of Bimatoprost

Bimatoprost, the non-deuterated parent compound, is a structural analog of prostaglandin F2α. [6] It is understood to lower intraocular pressure (IOP) by mimicking the action of endogenous prostamides.[6] Its primary mechanism involves increasing the outflow of aqueous humor from the eye through two primary pathways: the trabecular meshwork and the uveoscleral pathway. [6][7] While the precise prostamide receptor has not been definitively identified, studies suggest the involvement of Gq-protein coupled signaling.[8]

Activation of the prostamide receptor is believed to initiate a cascade of biochemical events.[7] These events lead to the modification of extracellular matrix components within the trabecular meshwork and the relaxation of the ciliary muscle, both of which facilitate the drainage of aqueous humor and consequently reduce IOP.[7]



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Bimatoprost's Proposed Signaling Pathway for IOP Reduction.

Experimental Protocols

Bimatoprost-d4 serves as a critical internal standard for the quantification of Bimatoprost in biological matrices and pharmaceutical formulations. A prevalent analytical technique is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).



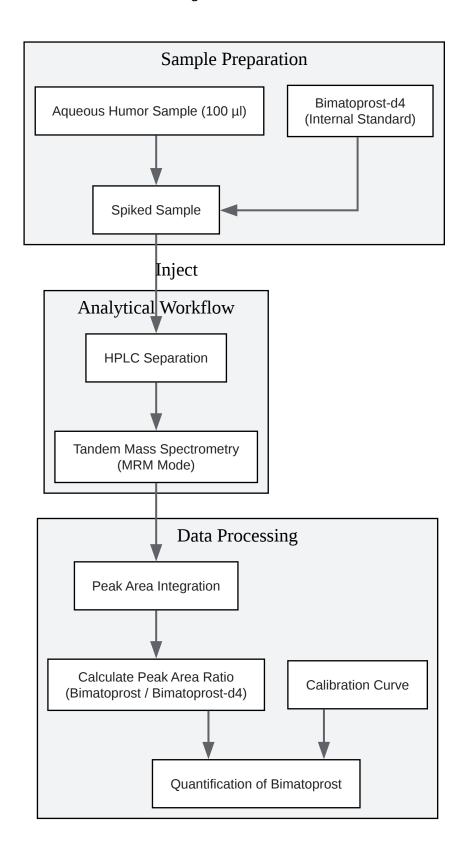
Quantification of Bimatoprost in Aqueous Humor using HPLC-MS/MS

This protocol is adapted from a study analyzing Bimatoprost levels in the aqueous humor of cataract patients.[9]

- 1. Sample Preparation:
- Collect 100-200 μl of aqueous humor at the initiation of surgery.
- Immediately place the sample on dry ice and subsequently store it at -85°C.
- For analysis, thaw the samples and add a known concentration of **Bimatoprost-d4** internal standard solution to 100 μl of the aqueous humor sample.
- 2. HPLC-MS/MS Analysis:
- Utilize a validated high-performance liquid chromatography—tandem mass spectrometry (HPLC-MS/MS) method.
- The precursor-to-product ion transitions for multiple reaction monitoring (MRM) analysis are as follows:
 - Bimatoprost: m/z 416.5 (MH+) > 362.3
 - Bimatoprost acid: m/z 387.6 (M-H)- > 193.0
 - Bimatoprost-d4 (internal standard): m/z 421.5 (MH+) > 367.3
 - Bimatoprost acid-d4: m/z 391.6 (M-H)- > 197.0
- Chromatographic separation is achieved to resolve Bimatoprost and its metabolites from other components in the matrix.
- 3. Data Analysis:
- Construct a calibration curve using standards of known Bimatoprost concentrations with a fixed amount of Bimatoprost-d4.



Quantify the amount of Bimatoprost in the study samples by comparing the peak area ratio
of the analyte to the internal standard against the calibration curve.





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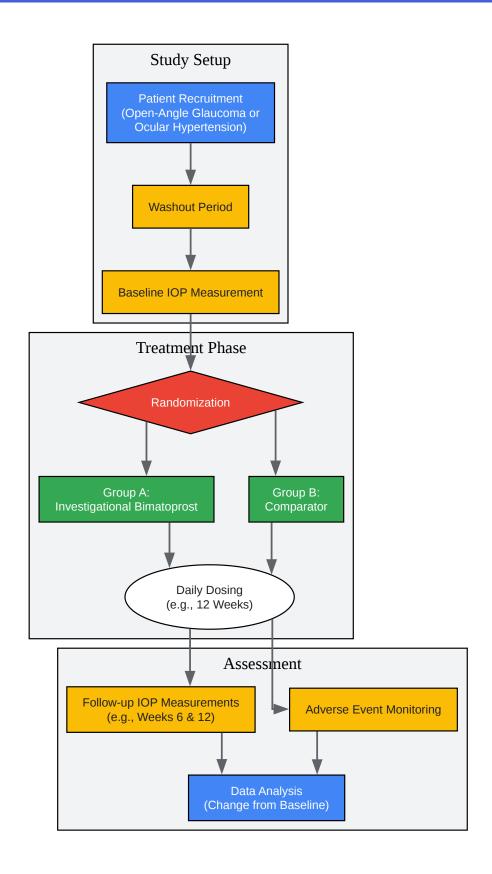
Workflow for Quantification of Bimatoprost using Bimatoprost-d4.

Clinical Evaluation of Bimatoprost Formulations

The following outlines a generalized protocol based on phase III clinical trials for Bimatoprost ophthalmic solutions.[10]

- 1. Study Design:
- A multicenter, randomized, investigator-masked, parallel-group study.
- A washout period for any previous glaucoma medications is typically required.
- 2. Patient Population:
- Patients diagnosed with open-angle glaucoma or ocular hypertension.
- 3. Treatment Regimen:
- Patients are randomized to receive either the investigational Bimatoprost formulation or a comparator (e.g., a preserved Bimatoprost solution).
- The medication is typically administered once daily in the evening.
- 4. Efficacy and Safety Assessments:
- The primary efficacy endpoint is the change in intraocular pressure from baseline at specified time points (e.g., week 12).
- IOP measurements are taken at various times throughout the day (e.g., 8 am, 10 am, 4 pm).
- Safety assessments include monitoring for adverse events, with a particular focus on ocular signs such as conjunctival hyperemia.





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Generalized Workflow for a Bimatoprost Clinical Trial.



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